molecular formula C12H12ClN3OS B3653350 3-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

3-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B3653350
M. Wt: 281.76 g/mol
InChI Key: CMUUQYVXLPTCDI-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a heterocyclic compound featuring a fused thiazolo-triazine core with a 3-chloro-4-methylphenyl substituent. Its synthesis typically involves multicomponent reactions or Mannich procedures, as described in studies of analogous thiazolo[3,2-a][1,3,5]triazin-6(7H)-ones . The compound’s structural uniqueness lies in the chloro-methylphenyl group, which may enhance lipophilicity and influence bioactivity.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-8-2-3-9(4-10(8)13)15-6-14-12-16(7-15)11(17)5-18-12/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUUQYVXLPTCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a member of the thiazole family known for its diverse biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₉ClN₄OS
  • Molecular Weight : 304.75 g/mol
  • IUPAC Name : this compound

Structural Characteristics

The thiazolo-triazine framework contributes to the compound's pharmacological properties. The presence of chlorine and methyl groups on the phenyl ring enhances its lipophilicity and biological activity.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar in structure to the target compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated minimum inhibitory concentrations (MIC) that indicate potent antibacterial effects .

Anticonvulsant Activity

Thiazole derivatives have been evaluated for their anticonvulsant properties. In a study involving picrotoxin-induced seizures:

  • Efficacy : Certain thiazole compounds exhibited protective effects against seizures with median effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg . This suggests potential for therapeutic use in epilepsy.

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively:

  • Cytotoxicity Studies : Compounds with similar thiazole structures have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Results indicated that compounds with electron-withdrawing groups like chlorine enhanced cytotoxicity . The IC50 values for these compounds were often lower than those of standard chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of halogen atoms (Cl, Br) on the phenyl ring significantly increases antibacterial and anticancer activities.
  • Functional Group Influence : The thiazole moiety plays a critical role in enhancing the pharmacological profile of these compounds by facilitating interactions with biological targets.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized various thiazole derivatives and tested their antimicrobial activity against Staphylococcus aureus. The results indicated that modifications to the thiazole ring structure led to improved efficacy, with some derivatives achieving MIC values as low as 8 µg/mL .

Case Study 2: Anticonvulsant Properties

In a controlled experiment using a picrotoxin model, several thiazole-based compounds were administered to evaluate their anticonvulsant effects. One derivative demonstrated a protective index of 9.2, indicating significant potential for further development as an anticonvulsant agent .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs) : The 3-chloro substituent on the phenyl ring (target compound) may enhance electrophilicity, improving interactions with microbial enzymes . Bromophenyl analogues () could exhibit similar effects but with altered pharmacokinetics due to heavier halogen atoms.

Methoxy and Hydroxymethyl Groups : Methoxyphenyl derivatives () may improve solubility but reduce membrane penetration. Hydroxymethyl groups () could facilitate hydrogen bonding, enhancing target binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 2
3-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

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